molecular formula C8H15BrO2 B105882 Ethyl 6-bromohexanoate CAS No. 25542-62-5

Ethyl 6-bromohexanoate

Cat. No.: B105882
CAS No.: 25542-62-5
M. Wt: 223.11 g/mol
InChI Key: DXBULVYHTICWKT-UHFFFAOYSA-N
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Description

Ethyl 6-bromohexanoate (CAS: 25542-62-5) is a brominated ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol. It is characterized by a six-carbon aliphatic chain terminating in a bromine atom and an ethyl ester group. This compound is synthesized via alkylation of secondary amines (e.g., pyrrolidine, piperidine) under reflux conditions or through Eschweiler–Clarke methylation followed by esterification . Key applications include:

  • Carnitine transporter studies: Used to prepare carnitine derivatives for metabolic research .
  • Organic synthesis: Serves as an alkylating agent in coupling reactions (e.g., Cu-catalyzed cross-coupling with Grignard reagents) .
  • Pharmaceutical intermediates: Utilized in anticancer drug synthesis (e.g., HDAC/tubulin inhibitors) .
  • Biomaterials: Acts as a monomer in carboxybetaine synthesis for 3D scaffolds .

Preparation Methods

Direct Ring-Opening of ε-Caprolactone with HBr Followed by Esterification

HBr Gas-Mediated Ring-Opening

The most industrially scalable method involves the ring-opening of ε-caprolactone using dry hydrogen bromide (HBr) gas in non-polar solvents such as hexane, cyclohexane, or toluene . Key steps include:

  • Reaction Setup : ε-Caprolactone is dissolved in a solvent (e.g., 114 g in 200 mL hexane) and cooled to 0–50°C.

  • HBr Introduction : Dry HBr gas (1.1–1.8 molar equivalents) is bubbled into the mixture, initiating exothermic ring-opening to form 6-bromohexanoic acid.

  • Crystallization : Cooling the reaction to ≤30°C precipitates the acid due to its low solubility in hydrocarbons.

  • Esterification : The isolated acid is refluxed with ethanol and a catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield the ester .

Example :

  • Yield : 95% (183 g from 114 g ε-caprolactone) .

  • Purity : 99.2% (gas chromatography) .

One-Pot Synthesis with HBr and Sulfuric Acid

A modified one-pot approach combines HBr and sulfuric acid for simultaneous ring-opening and esterification :

  • Acid Mixture : 48% HBr and 96% H₂SO₄ are mixed with ε-caprolactone.

  • Solvent Extraction : The crude product is extracted into CCl₄, washed, and dried.

  • Esterification : Ethanol and p-toluenesulfonic acid are added, followed by azeotropic distillation to remove water.

Example :

  • Yield : 86% (3,503 g from 2,087 g ε-caprolactone) .

Acid-Catalyzed Esterification of 6-Bromohexanoic Acid

Conventional Esterification

6-Bromohexanoic acid is esterified with ethanol using strong acid catalysts:

  • Reagents : Ethanol (1.5 equivalents), H₂SO₄ (0.5–1 mol%).

  • Conditions : Reflux at 78°C for 4–6 hours.

  • Workup : Neutralization with NaHCO₃, extraction with Et₂O, and distillation .

Optimization Data :

CatalystSolventTime (h)Yield (%)
H₂SO₄None492
p-TsOHToluene689

Green Chemistry Approaches

Chitosan-supported ionic liquids (Chitosan-IL) offer a sustainable alternative for esterification :

  • Catalyst : Chitosan-IL (10 mg per mmol acid).

  • Conditions : Solvent-free, room temperature, 30 minutes.

  • Mechanism : Proton transfer from the catalyst activates the carboxylic acid, enabling nucleophilic attack by ethanol .

Example :

  • Yield : 96% for ethyl benzoate analogs under optimized conditions .

Alternative Synthetic Routes

Boron Tribromide (BBr₃) Method

A less common method involves BBr₃-mediated ring-opening of ε-caprolactone in dichloromethane, followed by hydrolysis and esterification :

  • Reaction : BBr₃ (1.1 eq) reacts with ε-caprolactone at −10°C.

  • Hydrolysis : Quenching with water yields 6-bromohexanoic acid.

  • Esterification : Standard acid-catalyzed conditions.

Yield : 86% (reported for acid intermediate) .

Chromium Trioxide Oxidation

6-Bromohexanol, derived from 1,6-hexanediol and HBr, is oxidized to 6-bromohexanoic acid using CrO₃ :

  • Bromination : 1,6-Hexanediol + HBr → 6-bromohexanol.

  • Oxidation : CrO₃ in acetic acid at 60°C.

  • Esterification : As above.

Yield : 48% (two-step) .

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitationsYield (%)
HBr Gas + EsterificationHigh yield, scalable, low costRequires HBr gas handling86–95
Chitosan-IL CatalysisSolvent-free, mild conditionsLimited substrate scope≤96
BBr₃-MediatedHigh-purity intermediateToxic reagents, high cost86

Industrial vs. Laboratory-Scale

  • Industrial Preference : HBr gas method due to throughput (≥90% yield, 99% purity) .

  • Lab-Scale Adaptations : Chitosan-IL for small-scale, eco-friendly synthesis .

Reaction Optimization Strategies

Solvent Selection

  • Non-Polar Solvents (hexane, toluene): Enhance 6-bromohexanoic acid crystallization .

  • Polar Aprotic Solvents (DMF): Accelerate esterification but complicate purification .

Temperature Control

  • Ring-Opening : 0–50°C balances reaction rate and byproduct formation .

  • Esterification : Reflux (78–100°C) ensures complete conversion .

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation during esterification.

  • Solution : Use stoichiometric ethanol and monitor via TLC .

Catalyst Recycling

  • Chitosan-IL : Retains 90% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromohexanoate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can also participate in ester hydrolysis and reduction reactions .

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include various substituted hexanoates depending on the nucleophile used.

    Ester Hydrolysis: Yields 6-bromohexanoic acid and ethanol.

    Reduction: Produces 6-bromohexanol.

Scientific Research Applications

Chemical Synthesis

Alkylation Reactions:
Ethyl 6-bromohexanoate is primarily utilized as an alkylating agent in various organic synthesis reactions. It has been employed in the alkylation of malonamic esters, leading to the synthesis of trifunctional compounds, including hydroxamic acids. For instance, a study demonstrated that this compound was used to achieve a 74% yield of a key intermediate through alkylation with sodium hydride (NaH) in tetrahydrofuran (THF) at elevated temperatures .

Synthesis of Carnitine Derivatives:
This compound is also significant in the preparation of carnitine derivatives, which are crucial for studying carnitine transport mechanisms in biological systems. The synthesis involves the use of this compound as a starting material to create various derivatives that can be analyzed for their transport properties .

Pharmaceutical Applications

Potential Drug Development:
this compound has been explored in the context of drug development, particularly as a precursor in synthesizing compounds with potential therapeutic effects. For example, it has been used to synthesize branched derivatives of suberoylanilide hydroxamic acid (SAHA), which are investigated for their activity as histone deacetylase (HDAC) inhibitors in cancer models . The use of this compound in this context highlights its importance in developing new pharmaceutical agents.

Case Study: HDAC Inhibitors
In a specific case study, researchers utilized this compound to synthesize a series of hydroxamic acids that showed promise as HDAC inhibitors. The process involved multiple reaction steps, including alkylation and subsequent functional group modifications, ultimately yielding compounds that exhibited significant biological activity against pancreatic cancer cells .

Analytical Chemistry

This compound is also used in analytical chemistry for various purposes, including method development for detecting and quantifying other compounds. Its application extends to gas chromatography-mass spectrometry (GC-MS) where it serves as a standard or reagent in method validation .

Mechanism of Action

The mechanism of action of ethyl 6-bromohexanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In biological systems, it can interact with carnitine transporters, influencing the transport of carnitine derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 6-bromohexanoate:

Compound Name Molecular Formula Molecular Weight Key Features
Mthis compound C₇H₁₃BrO₂ 209.08 Shorter ethyl chain (methyl ester); used in drug carriers and dye-sensitized solar cells .
Ethyl 5-bromovalerate C₇H₁₃BrO₂ 209.08 Five-carbon chain; employed in oxazole-bridged HDAC inhibitors .
Ethyl 6-bromo-2,2-dimethylhexanoate C₁₀H₁₉BrO₂ 251.16 Branched dimethyl groups; altered steric effects for specialized reactivity .
6-(Pyrrolidin-1-yl)hexanoic acid ethyl ester C₁₂H₂₃NO₂ 221.32 Terminal tertiary amine; synthesized via alkylation of pyrrolidine .

Physicochemical Properties

Property This compound Mthis compound Ethyl 5-bromovalerate
Boiling Point 128–130°C (16 mmHg) Not reported Not reported
Density 1.254 g/cm³ 1.17 g/cm³ (est.) 1.20 g/cm³ (est.)
Solubility in Water 64.76 mg/L Lower (shorter chain) Higher (shorter chain)
Reactivity High (terminal Br) Moderate (methyl ester) Moderate (shorter chain)

Key Research Findings

  • Biomedical Applications: this compound-derived carboxybetaine monomers enhance adipogenesis in 3D scaffolds .
  • Synthetic Limitations : Lower yields in disulfide synthesis (34%) highlight challenges with bulky ester groups .
  • Environmental Impact : Detected in water purification systems (1.00 µg/kg) due to charcoal filter interactions .

Biological Activity

Ethyl 6-bromohexanoate, a compound with the chemical formula C8H15BrO2C_8H_{15}BrO_2 and CAS number 25542-62-5, is an ester derivative of 6-bromohexanoic acid. This compound has garnered interest in various biological studies, particularly in relation to its role in the synthesis of carnitine derivatives and potential applications in pharmacological research. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including case studies and relevant research data.

  • Molecular Weight : 223.11 g/mol
  • Boiling Point : 128-130 °C (16 mmHg)
  • Density : 1.254 g/mL
  • Solubility : Soluble in water (64.76 mg/L at 25 °C) .

Applications in Biological Research

This compound is primarily utilized in the preparation of various carnitine derivatives, which are crucial for mitochondrial fatty acid metabolism. The compound plays a significant role in carnitine transporter studies, aiding in understanding the mechanisms of fatty acid transport across mitochondrial membranes .

Research indicates that this compound may influence metabolic pathways by modifying carnitine derivatives. These derivatives are essential for the transport of long-chain fatty acids into mitochondria for β-oxidation, a critical process for energy production .

Case Studies

  • Carnitine Transporter Study :
    • In a study focused on carnitine transporters, this compound was used to synthesize specific derivatives that enhanced our understanding of carnitine's role in cellular metabolism. The derivatives exhibited varying affinities for carnitine transporters, suggesting that structural modifications can significantly impact biological activity .
  • Alkylation Reactions :
    • This compound has been employed in alkylation reactions involving pentane-2,4-dione, leading to the formation of new compounds with potential biological activity. These reactions highlight the versatility of this compound as a synthetic intermediate in organic chemistry .

Toxicological Profile

While this compound is useful in research applications, it is essential to consider its safety profile:

  • Hazards : Causes skin and serious eye irritation; may cause respiratory irritation .
  • Storage Recommendations : Should be stored away from strong oxidizing agents and strong bases, in a cool and dry environment .

Summary of Biological Activity Findings

Study FocusFindings
Carnitine TransportThis compound aids in synthesizing carnitine derivatives enhancing metabolic studies.
Alkylation ReactionsUsed as an alkylating agent for pentane-2,4-dione leading to biologically relevant compounds.
ToxicitySkin and eye irritant; requires careful handling and storage conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 6-bromohexanoate, and how is its purity validated?

this compound is typically synthesized via alkylation of secondary amines (e.g., pyrrolidine) under reflux conditions. For example, refluxing this compound with a secondary amine (1.5 mol) for 24 hours, followed by purification via reduced-pressure distillation, yields amino-substituted esters . Purity is validated using thin-layer chromatography (TLC) with ethyl acetate:hexane (3:7) as the solvent system and spectroscopic methods such as:

  • FT-IR : Peaks at ~1735 cm⁻¹ (ester C=O stretch) .
  • ¹H NMR : Key signals include δ 3.39 ppm (t, J = 6.7 Hz, CH₂Br) and δ 2.36 ppm (t, J = 7.2 Hz, CH₂CO) .
  • ¹³C NMR : Characteristic peaks at δ 171.9 (ester carbonyl) and δ 32.8–38.3 (alkyl chain carbons) .

Q. How is this compound characterized spectroscopically, and what data confirms its structure?

A combination of techniques is used:

Method Critical Data Points Reference
FT-IR 1735 cm⁻¹ (C=O stretch of ester)
¹H NMR δ 3.43 ppm (t, J = 6.8 Hz, CH₂Br)
¹³C NMR δ 55.9 (quaternary carbon), δ 25.3 (CH₂ chain)
Mass Spec m/z 206/208 (M⁺ for ⁷⁹Br/⁸¹Br isotopes)

Advanced Research Questions

Q. How can this compound be optimized for constructing quaternary carbon centers in tandem catalysis?

this compound serves as a precursor in rhodium-catalyzed 1,4-addition/cyclization reactions. For example, coupling with cyclopropanols under palladium catalysis generates vicinal amino alcohols. Key parameters include:

  • Catalyst : Pd(PPh₃)₂Cl₂ in DMF at 120°C .
  • Base : Cs₂CO3 in acetonitrile for nucleophilic substitution .
  • Yields : Up to 68% for amino alcohol derivatives . Challenges include minimizing byproducts like 1,6-bis(pyrrolidin-1-yl)hexan-1-one, which forms via aminolysis .

Q. What strategies mitigate side reactions during the synthesis of transdermal permeation enhancers using this compound?

When synthesizing 6-(diethylamino)hexanoate derivatives:

  • Byproduct Management : Hydrobromide salts of secondary amines are removed via filtration after ether dilution .
  • Reaction Monitoring : TLC and NMR track ester conversion to avoid over-alkylation.
  • Solvent Choice : Diethyl ether or acetonitrile improves selectivity for mono-substituted products .

Q. How does the reactivity of this compound compare to its chloro or naphthyl-substituted analogs?

Compound Reactivity Profile Reference
This compoundHigh electrophilicity at Br; prone to SN2 substitutions
Ethyl 6-chlorohexanoateLower reactivity due to weaker C-Cl bond
Ethyl 6-(1-naphthyl)hexanoateEnhanced hydrophobicity; stabilizes radical intermediates

Q. Methodological Considerations

Q. What analytical approaches resolve contradictions in reaction yields for this compound-derived products?

Discrepancies in yields (e.g., 54–71% for NaOH-mediated hydrolysis ) arise from:

  • Solvent Polarity : Ethanol vs. methanol affects hydrolysis rates.
  • Temperature Control : Room temperature minimizes ester degradation .
  • Validation : Cross-checking NMR integrals and mass spectra ensures accurate quantification .

Q. How is intramolecular hydrogen bonding in this compound derivatives studied computationally?

Density Functional Theory (DFT) simulations predict bond angles and stabilization energies. For example, linear pentapyrrole conformations derived from this compound show hydrogen bonding between NH and carbonyl groups, validated by X-ray crystallography .

Properties

IUPAC Name

ethyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBULVYHTICWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180236
Record name Ethyl 6-bromohexanoate
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25542-62-5
Record name Ethyl 6-bromohexanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=25542-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromohexanoate
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Record name Ethyl 6-bromohexanoate
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Record name Ethyl 6-bromohexanoate
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Synthesis routes and methods

Procedure details

A! Thionyl chloride (22.5 ml, 0.31 mole) was dropped at 0° C. in absolute ethanol (300 ml). At the end of the addition, 6-bromohexanoic acid (30 g, 0.153 mole) was added in small portions, then the mixture was stirred for 5 hours at room temperature and evaporated to dryness while taking it up in ethanol 2 times. The ethyl 6-bromohexanoate thus obtained was used as such in the next step.
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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